molecular formula C9H9BrN2O B12836489 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole

Katalognummer: B12836489
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: SZPBGVAHTUWSNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole is an organic compound that features a bromophenyl group attached to a dihydroimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromophenol with 4,5-dihydro-1H-imidazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxy-phenoxy)-4,5-dihydro-1H-imidazole.

    Reduction: Formation of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazoline.

    Substitution: Formation of various substituted phenoxy-imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenol: A simpler compound with a bromophenyl group attached to a hydroxyl group.

    4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.

    4-Bromophenoxybenzaldehyde: Features a bromophenyl group attached to a benzaldehyde group.

Uniqueness

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole is unique due to the presence of both a bromophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The imidazole ring enhances its potential as a ligand in biochemical assays, while the bromophenyl group provides opportunities for further functionalization through substitution reactions.

Eigenschaften

Molekularformel

C9H9BrN2O

Molekulargewicht

241.08 g/mol

IUPAC-Name

5-(4-bromophenoxy)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-4,6,9H,5H2,(H,11,12)

InChI-Schlüssel

SZPBGVAHTUWSNO-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC=N1)OC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.